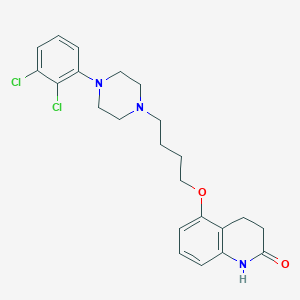
AriprazoleIsomerimpurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AriprazoleIsomerimpurity is a compound related to aripiprazole, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder . Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This compound is an impurity that can be formed during the synthesis or degradation of aripiprazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aripiprazole involves multiple steps, including the formation of intermediates that can lead to the generation of impurities such as AriprazoleIsomerimpurity . The synthetic route typically involves the reaction of 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydroquinolin-2(1H)-one with various reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and trifluoroacetic acid, and the reactions are carried out at specific temperatures and pressures to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of aripiprazole and its related impurities, including this compound, is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities . High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product and to separate and quantify impurities .
Analyse Des Réactions Chimiques
Types of Reactions
AriprazoleIsomerimpurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Substitution reactions can take place, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .
Applications De Recherche Scientifique
AriprazoleIsomerimpurity has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of AriprazoleIsomerimpurity is not as well-studied as that of aripiprazole. it is believed to interact with similar molecular targets, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors . The exact pathways and effects of this compound are still under investigation, but it is thought to modulate neurotransmitter levels in the brain, similar to aripiprazole .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different pharmacological properties.
Cariprazine: An antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Lamotrigine: Although primarily an anticonvulsant, it is sometimes used in combination with antipsychotics for mood stabilization.
Uniqueness
AriprazoleIsomerimpurity is unique in its specific formation during the synthesis and degradation of aripiprazole. Its presence and effects are crucial for understanding the overall pharmacokinetics and safety profile of aripiprazole .
Propriétés
Formule moléculaire |
C23H27Cl2N3O2 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
5-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-18-5-3-7-20(23(18)25)28-14-12-27(13-15-28)11-1-2-16-30-21-8-4-6-19-17(21)9-10-22(29)26-19/h3-8H,1-2,9-16H2,(H,26,29) |
Clé InChI |
IJUWKLVEAYGXDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C(=CC=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
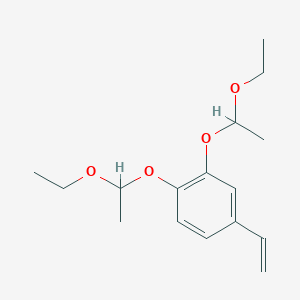
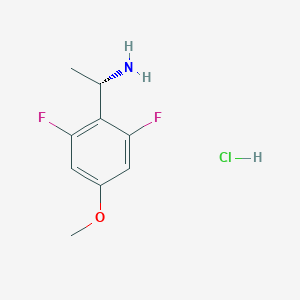
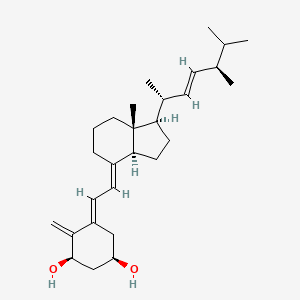
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
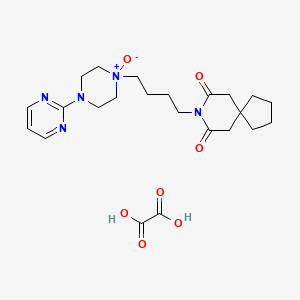
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
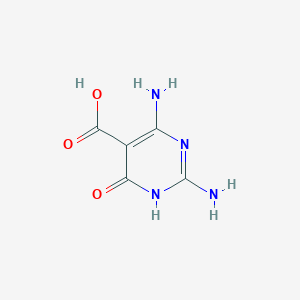
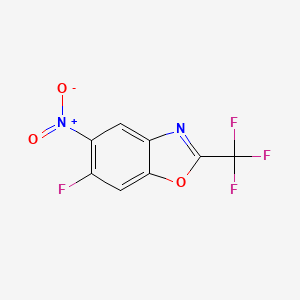
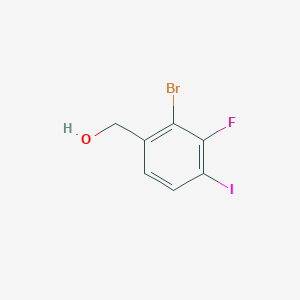
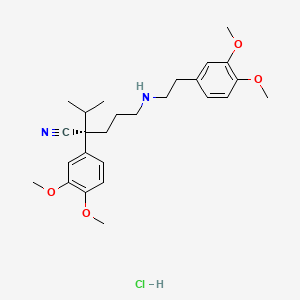
![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
